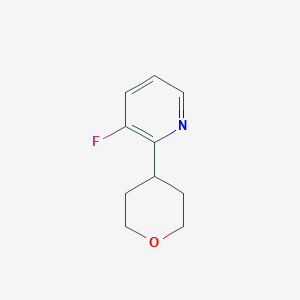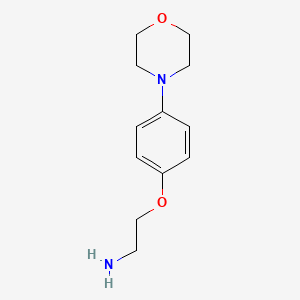
2-(4-Morpholinophenoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Morpholinophenoxy)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is characterized by a morpholine ring attached to a phenol group, which is further connected to an ethan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinophenoxy)ethan-1-amine typically involves the reaction of 4-morpholinophenol with ethyl chloroformate followed by reduction. The reaction conditions include the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Morpholinophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Brominated phenols.
Applications De Recherche Scientifique
2-(4-Morpholinophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(4-Morpholinophenoxy)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(4-Morpholinophenyl)morpholine
2-(4-Morpholinophenyl)ethanol
4-Morpholinophenol
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications continue to expand as researchers uncover new ways to utilize its chemical structure.
Would you like more information on any specific aspect of this compound?
Propriétés
Numéro CAS |
1082507-73-0 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(4-morpholin-4-ylphenoxy)ethanamine |
InChI |
InChI=1S/C12H18N2O2/c13-5-8-16-12-3-1-11(2-4-12)14-6-9-15-10-7-14/h1-4H,5-10,13H2 |
Clé InChI |
FYRJPHJGBAXIOR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


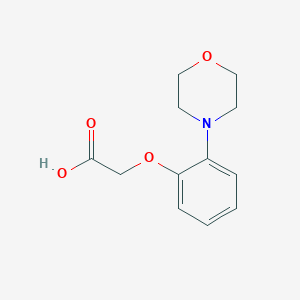
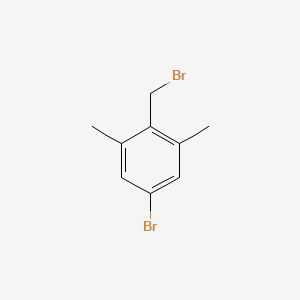
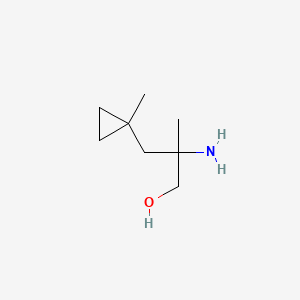
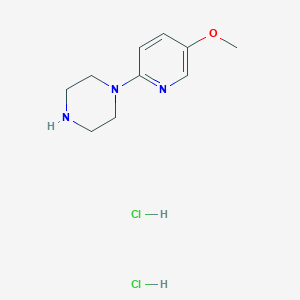
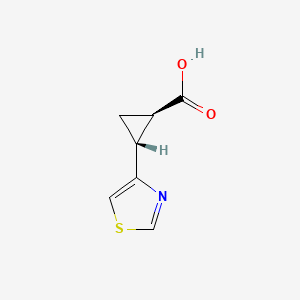

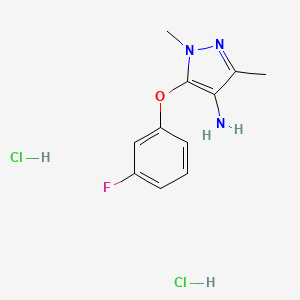
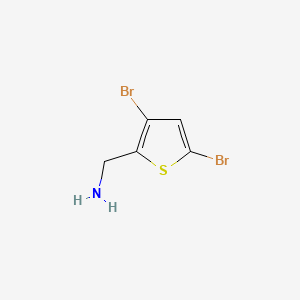
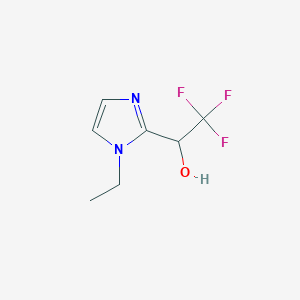
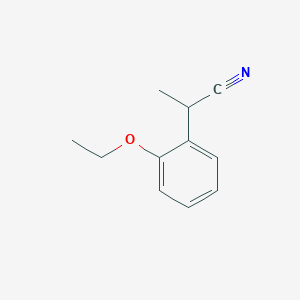
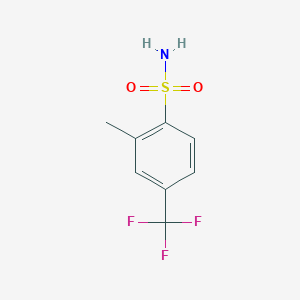
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)

